molecular formula C13H11N3S2 B1667155 2-[(2-Benzothiazolyl)methylthio]-4-methylpyrimidine CAS No. 748785-70-8

2-[(2-Benzothiazolyl)methylthio]-4-methylpyrimidine

Cat. No. B1667155
M. Wt: 273.4 g/mol
InChI Key: AQVMLMULKKDILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMMP is a novel postentry inhibitor of human immunodeficiency virus type 1 (HIV-1) replication.

Scientific Research Applications

Synthesis and Biological Assessment

A significant application of benzothiazole derivatives, including 2-[(2-Benzothiazolyl)methylthio]-4-methylpyrimidine, is in the field of chemical synthesis and biological evaluation. These compounds have been synthesized and tested for their biological activities, demonstrating various levels of effectiveness against different strains of bacteria and fungi. For example, certain benzothiazole-pyrimidine derivatives have shown antibacterial activity against Staphylococcus aureus and Corynebacterium xerosis, as well as weak anti-fungal activity against Candida albicans (Youssef et al., 2006).

Antioxidant and Antibacterial Agents

Additionally, benzothiazolopyridine and benzothiazolyl-triazole derivatives have been explored for their potential as antioxidant and antibacterial agents. Certain compounds within this category have demonstrated potent antioxidant properties, with some showing significant inhibition zones against Gram-positive bacteria, although they displayed no antibacterial properties against Gram-negative bacterial species (Arafat et al., 2022).

Antitumor Properties

The study of benzothiazole derivatives in antitumor applications is another significant research area. Novel benzothiazole compounds have been identified with highly selective and potent antitumor properties, both in vitro and in vivo. Some derivatives are being considered for clinical evaluation due to their manageable toxic side effects and their potential in retarding the growth of tumors (Bradshaw et al., 2002).

properties

CAS RN

748785-70-8

Product Name

2-[(2-Benzothiazolyl)methylthio]-4-methylpyrimidine

Molecular Formula

C13H11N3S2

Molecular Weight

273.4 g/mol

IUPAC Name

2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1,3-benzothiazole

InChI

InChI=1S/C13H11N3S2/c1-9-6-7-14-13(15-9)17-8-12-16-10-4-2-3-5-11(10)18-12/h2-7H,8H2,1H3

InChI Key

AQVMLMULKKDILB-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)SCC2=NC3=CC=CC=C3S2

Canonical SMILES

CC1=NC(=NC=C1)SCC2=NC3=CC=CC=C3S2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-(benzothiazol-2-ylmethylthio)-4-methylpyrimidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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